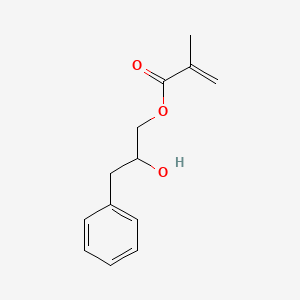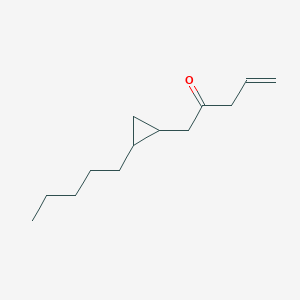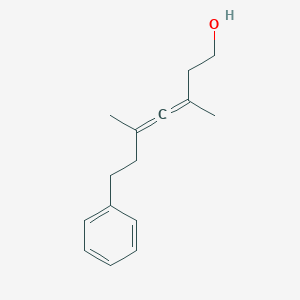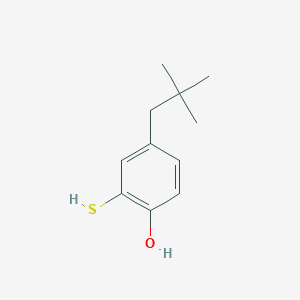![molecular formula C21H35ClO2Sn B14229918 Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-22-1](/img/structure/B14229918.png)
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a complex structure with a tin atom bonded to butyl groups, a chlorine atom, and an ester linkage to a substituted phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dibutyltin dichloride with the appropriate ester derivative of 2-[4-(2-methylpropyl)phenyl]propanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution Reactions: Products include substituted organotin compounds with different functional groups.
Oxidation and Reduction: Products vary depending on the oxidation state of the tin atom.
Hydrolysis: Major products are 2-[4-(2-methylpropyl)phenyl]propanoic acid and dibutyltin oxide or hydroxide.
Scientific Research Applications
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mechanism of Action
The mechanism of action of Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, altering the activity of enzymes or disrupting cellular processes. The ester linkage allows for the controlled release of the active compound in biological systems, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar reactivity but lacking the ester linkage.
Tributyltin chloride: Another organotin compound with three butyl groups and a chlorine atom, known for its use as a biocide.
Dibutyl phthalate: A phthalate ester with similar structural features but different chemical properties and applications.
Uniqueness
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its complex structure, which combines the reactivity of organotin compounds with the functional versatility of ester linkages. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
CAS No. |
826990-22-1 |
|---|---|
Molecular Formula |
C21H35ClO2Sn |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
[dibutyl(chloro)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.2C4H9.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-3-4-2;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI Key |
LEVZTZAFNAYQSD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C(C)C1=CC=C(C=C1)CC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
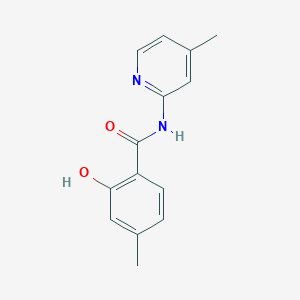
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)



![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
